5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid consists of a five-membered aromatic ring containing one nitrogen and one oxygen atom .Chemical Reactions Analysis
This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.19 g/mol. It is a powder at room temperature and has a melting point of 102-104 degrees Celsius .Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed cycloaddition processes involving ynamides and azides have been developed to synthesize protected versions of triazole amino acids, which serve as precursors for biologically active compounds and peptidomimetics. This method offers complete regiocontrol in the synthesis of triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors (Ferrini et al., 2015).
Synthesis, Structure, and Properties of Triazole-Carboxylic Acids
The structure and synthesis of triazole-carboxylic acids have been explored through experimental and quantum-chemical methods, leading to the development of derivatives with potential for further chemical modifications and biological applications (Shtabova et al., 2005).
Tetrahydroisoquinolinones with Pharmaceutical Potential
Tetrahydroisoquinolinones, synthesized through reactions involving 1,3-oxazole and homophthalic anhydride, contain structural motifs of interest for pharmaceutical development, highlighting the diverse applications of oxazole derivatives in drug discovery (Christov et al., 2006).
Oriented Synthesis of Triazole-Carboxylic Acids
A novel synthetic approach for triazole-carboxylic acids using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide has been described. This process highlights the utility of these compounds as intermediates for various drug syntheses (Liu et al., 2015).
Preparation of Disubstituted-Oxazoles
A general methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles through deprotonation and reaction with electrophiles demonstrates the versatility of oxazole derivatives in organic synthesis and potential applications in medicinal chemistry (Williams & Fu, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of detailed studies . Oxazoles, in general, can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Oxazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODIKIAQUNGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517597 | |
Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10313-27-6 | |
Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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